An In-Depth Technical Guide to 2,4-Mesitylenedisulfonyl Dichloride
An In-Depth Technical Guide to 2,4-Mesitylenedisulfonyl Dichloride
This guide provides a comprehensive technical overview of 2,4-Mesitylenedisulfonyl Dichloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and practical applications, emphasizing the causality behind its utility and providing validated protocols for its use.
Core Identification and Physicochemical Properties
2,4-Mesitylenedisulfonyl Dichloride, also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride, is a bifunctional sulfonyl chloride that serves as a versatile building block in constructing complex molecular architectures.[1] Its distinct structure, featuring two reactive sulfonyl chloride groups on a sterically hindered mesitylene core, imparts unique reactivity and stability.
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The bulky methyl groups ortho to the sulfonyl chloride moieties influence the reagent's reactivity, often leading to selective and controlled reactions.
Table 1: Physicochemical Properties of 2,4-Mesitylenedisulfonyl Dichloride
| Property | Value | Source(s) |
| CAS Number | 68985-08-0 | [1][2] |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | [1][2] |
| Molecular Weight | 317.21 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 122 - 126 °C | [1] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | Store at 2 - 8 °C under inert gas | [1] |
Synthesis and Mechanistic Considerations
A plausible synthetic route involves the reaction of mesitylene (1,3,5-trimethylbenzene) with an excess of chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution, where the powerful electrophile, SO₃ (generated in situ or present in fuming sulfuric acid), attacks the electron-rich mesitylene ring. The steric and electronic directing effects of the three methyl groups guide the sulfonation to the 2 and 4 positions.
A patent describing the synthesis of related 2,4-disubstituted benzenesulfonyl chlorides provides insight into the general conditions, which typically involve reacting the substituted benzene with chlorosulfonic acid at controlled low temperatures.[3]
Diagram 1: Plausible Synthesis of 2,4-Mesitylenedisulfonyl Dichloride
Caption: Electrophilic chlorosulfonation of mesitylene.
Applications in Drug Development and Organic Synthesis
2,4-Mesitylenedisulfonyl Dichloride is a valuable reagent due to its two reactive sites, allowing it to act as a linker or to introduce two sulfonyl groups simultaneously.
Key Applications Include:
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Synthesis of Sulfonamides: It is a key reagent for preparing disulfonamides, which are important structural motifs in medicinal chemistry.[1] Sulfonamides are found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[4][5] The bifunctional nature of this reagent allows for the synthesis of cyclic sulfonamides or for linking two different amine-containing molecules.
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Polymer Chemistry: It acts as a coupling or cross-linking agent in the synthesis of advanced polymers, enhancing their thermal stability and mechanical properties.[1]
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Material Science: The compound is used to develop specialized materials, such as coatings and adhesives, where it improves durability and adhesion.[1]
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Derivatization Reagent: In analytical chemistry, it can be used to derivatize amines and alcohols, making them more amenable to detection and quantification by techniques like chromatography.[1]
The choice of a disulfonyl chloride over a monosulfonyl chloride is dictated by the synthetic goal. When a molecular scaffold requires two points of attachment or the introduction of a rigid, sulfonamide-based linker, a disulfonyl chloride is indispensable.
Experimental Protocol: Synthesis of a Disulfonamide
This protocol details a general, robust procedure for the synthesis of a disulfonamide from 2,4-Mesitylenedisulfonyl Dichloride and a primary amine. This reaction is a cornerstone application for this reagent. The underlying principle is a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride by the amine.[4] A non-nucleophilic base is required to quench the HCl byproduct, driving the reaction to completion.[4]
Materials:
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2,4-Mesitylenedisulfonyl Dichloride (1.0 eq)
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Primary or Secondary Amine (2.0 - 2.2 eq)
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Anhydrous Triethylamine (TEA) or Pyridine (2.5 - 3.0 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (2.1 eq) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) to the stirred solution.
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Sulfonyl Chloride Addition: In a separate flask, dissolve 2,4-Mesitylenedisulfonyl Dichloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 20-30 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure disulfonamide.
